Z-Devd-fmk

Descripción general

Descripción

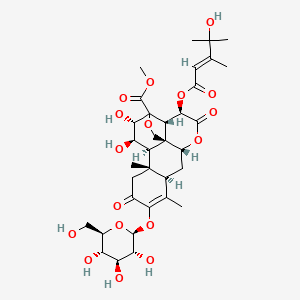

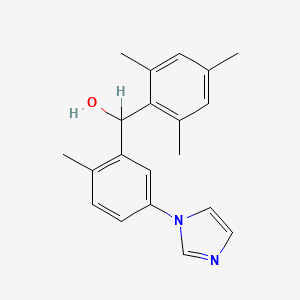

N-benciloxicarbonil-Asp (OMe)-Glu (OMe)-Val-Asp (OMe)-fluorometilcetona, comúnmente conocida como Z-DEVD-FMK, es un potente inhibidor irreversible de la caspasa-3, permeable a las células. La caspasa-3 es una enzima crucial involucrada en la fase de ejecución de la apoptosis celular. This compound también se sabe que inhibe otras caspasas como la caspasa-6, la caspasa-7, la caspasa-8 y la caspasa-10 .

Aplicaciones Científicas De Investigación

Z-DEVD-FMK se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la caspasa-3 y otras caspasas. Se utiliza en estudios relacionados con la apoptosis, la neuroprotección y la investigación del cáncer. En la neuroprotección, se ha demostrado que las nanosferas cargadas con this compound cruzan la barrera hematoencefálica y brindan protección contra el daño cerebral isquémico . En la investigación del cáncer, this compound se utiliza para estudiar el papel de las caspasas en la apoptosis de las células tumorales .

Mecanismo De Acción

Z-DEVD-FMK ejerce sus efectos uniéndose irreversiblemente al sitio activo de la caspasa-3 y otras caspasas relacionadas. El grupo fluorometilcetona forma un enlace covalente con el residuo de cisteína en el sitio activo de la enzima, inhibiendo así su actividad. Esta inhibición evita la escisión de sustratos posteriores involucrados en la fase de ejecución de la apoptosis .

Análisis Bioquímico

Biochemical Properties

Z-DEVD-FMK specifically inhibits caspase-3, but it also has inhibitory effects on other caspases such as caspase-6, caspase-7, caspase-8, and caspase-10 . The inhibition of these caspases by this compound can prevent the cleavage and activation of proteins that are crucial for apoptosis and other forms of cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can inhibit apoptosis in many different cell types, thereby promoting cell survival . For example, this compound can reduce ceramide-induced apoptosis in cardiomyocytes and increase the cell survival rate to 81% . It can also significantly reduce the apoptosis of proximal tubular epithelial cells in diabetic nephropathy .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of caspase-3 and other caspases. This inhibition prevents the cleavage of specific substrates, including the executioner of pyroptosis, gasdermin E . By preventing the activation of these substrates, this compound can inhibit apoptosis and other forms of cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the apoptosis of cells exposed to harmful stimuli over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown to significantly reduce mortality and alleviate disease symptoms in mice challenged with lipopolysaccharide (LPS) when administered at certain dosages . The specific effects of this compound can depend on the dosage and the specific animal model used .

Metabolic Pathways

This compound is involved in the regulation of apoptosis and other forms of cell death, which are complex metabolic pathways that involve numerous enzymes and cofactors .

Transport and Distribution

This compound is cell-permeable, which allows it to be transported across the cell membrane and distributed within cells .

Subcellular Localization

Given its role as an inhibitor of caspases, it is likely that it localizes to the cytoplasm where these enzymes are typically found .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Z-DEVD-FMK implica el ensamblaje paso a paso de la cadena peptídica seguido de la introducción del grupo fluorometilcetona. El proceso generalmente comienza con la protección de los aminoácidos usando grupos benciloxicarbonilo (Z). Los aminoácidos protegidos se acoplan secuencialmente usando reactivos de acoplamiento peptídico estándar como la diciclohexilcarbodiimida (DCC) y la hidroxi benzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, el grupo fluorometilcetona se introduce a través de una reacción con derivados de fluorometilcetona .

Métodos de producción industrial: La producción industrial de this compound involucra técnicas de síntesis peptídica a gran escala. El proceso se optimiza para un alto rendimiento y pureza, empleando a menudo sintetizadores de péptidos automatizados. El producto final se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para garantizar la eliminación de cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Z-DEVD-FMK se somete principalmente a reacciones de hidrólisis dentro de la célula. La actividad esterasa endógena hidroliza los grupos metilo para formar la forma biológicamente activa del compuesto .

Reactivos y condiciones comunes: La hidrólisis de this compound se ve facilitada por la presencia de esterasas dentro de la célula. Las condiciones de reacción son típicamente fisiológicas, que ocurren a temperatura corporal y pH neutro .

Principales productos formados: El principal producto formado a partir de la hidrólisis de this compound es la forma activa del inhibidor, que puede inhibir eficazmente la caspasa-3 y otras caspasas relacionadas .

Comparación Con Compuestos Similares

Compuestos similares:

- N-benciloxicarbonil-Val-Ala-Asp (OMe)-fluorometilcetona (Z-VAD-FMK)

- Boc-aspartil (OMe)-fluorometilcetona (BocD-FMK)

- N-benciloxicarbonil-Val-Asp (OMe)-Val-Ala-Asp (OMe)-fluorometilcetona (Z-VDVAD-FMK)

Singularidad: Z-DEVD-FMK es único en su especificidad para la caspasa-3, lo que lo convierte en una herramienta valiosa para estudiar el papel de la caspasa-3 en la apoptosis. A diferencia de otros inhibidores de la caspasa, se ha demostrado que this compound cruza eficazmente la barrera hematoencefálica cuando se administra mediante sistemas de nanoportadores, proporcionando neuroprotección en modelos de lesión cerebral isquémica .

Propiedades

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVAVGBSGRRKN-JYEBCORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879990 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-95-9 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]

A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]

A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]

A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []

ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.

ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.

ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.

ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.

ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.

A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.

ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.

A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]

A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)

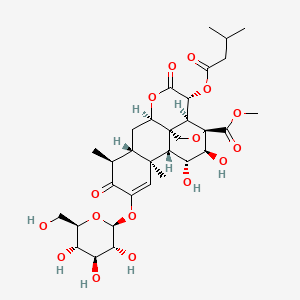

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

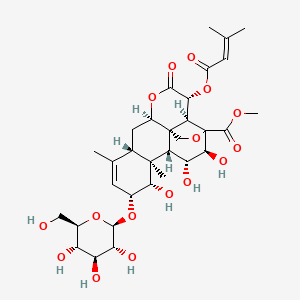

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)